2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid
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Overview
Description
2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid typically involves the reaction of 2-methyl-2-butenoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. The deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid: Similar in structure but with a benzene ring.
(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid: Contains an additional amino group.
4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid: Contains a boronic acid group .
Uniqueness
2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid is unique due to its specific structure that allows for selective protection and deprotection of amines. Its stability under basic conditions and ease of removal under acidic conditions make it a versatile tool in organic synthesis, particularly in the synthesis of complex molecules where selective protection is crucial .
Properties
IUPAC Name |
(E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,14)(H,12,13)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPVRCFBGKBBI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC(=O)OC(C)(C)C)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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